molecular formula C14H10ClN3O B2554348 2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine CAS No. 303145-20-2

2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2554348
CAS No.: 303145-20-2
M. Wt: 271.7
InChI Key: SLRNRSJURNBOPB-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine is unique due to the combination of the 1,2,4-oxadiazole ring and the substituted pyridine ring, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c1-9-3-2-4-10(7-9)13-17-14(19-18-13)11-5-6-12(15)16-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRNRSJURNBOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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